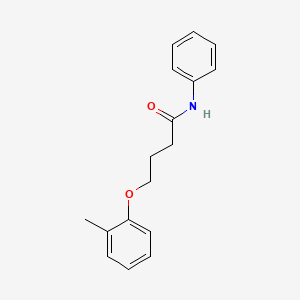

4-(2-methylphenoxy)-N-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-methylphenoxy)-N-phenylbutanamide is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a phenoxy group attached to a butanamide backbone

Wirkmechanismus

Target of Action

It is structurally similar to phenoxy herbicides like mcpa , which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Auxins are crucial for plant growth and development .

Mode of Action

Phenoxy herbicides, including MCPA, act by mimicking the auxin growth hormone . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This suggests that 4-(2-methylphenoxy)-N-phenylbutanamide may interact with its targets in a similar way, leading to uncontrolled growth and eventual plant death.

Biochemical Pathways

Based on its structural similarity to mcpa, it can be inferred that it affects the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventual plant death .

Result of Action

Based on its structural similarity to mcpa, it can be inferred that it induces rapid, uncontrolled growth in broad-leaf plants, leading to their eventual death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenoxy)-N-phenylbutanamide typically involves the reaction of 2-methylphenol with butanoyl chloride in the presence of a base such as pyridine to form the intermediate 4-(2-methylphenoxy)butanoyl chloride. This intermediate is then reacted with aniline to yield the final product, this compound. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or toluene

Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-methylphenoxy)-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(2-methylphenoxy)-N-phenylbutanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anti-tumor properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-2-methylphenoxy)acetic acid

- 2,4-dichlorophenoxyacetic acid

- 2,4,5-trichlorophenoxyacetic acid

Uniqueness

4-(2-methylphenoxy)-N-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has a butanamide backbone, which influences its reactivity and interaction with biological targets.

Biologische Aktivität

4-(2-methylphenoxy)-N-phenylbutanamide, also known by its CAS number 433697-91-7, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amide functional group, characterized by a carbonyl (C=O) linked to a nitrogen atom (N). Its structure can be summarized as follows:

- Chemical Formula : C16H19NO\

- Molecular Weight : 255.34 g/mol

- Functional Groups : Amide, ether (due to the phenoxy group)

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Some studies have indicated that derivatives of butanamide compounds can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.

The biological activity of this compound is thought to involve several molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways associated with pain and inflammation.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various butanamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. -

Anti-inflammatory Study :

In an experimental model of inflammation, the compound was administered to rodents subjected to carrageenan-induced paw edema. The results demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen. -

Cancer Cell Line Assay :

A recent assay tested the effect of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 15 µM, indicating potential for further development as an anticancer agent.

Data Summary Table

Eigenschaften

IUPAC Name |

4-(2-methylphenoxy)-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-14-8-5-6-11-16(14)20-13-7-12-17(19)18-15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUVJVSYEMMVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.